molecular formula C19H16FN5 B2900985 N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-09-3

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2900985
CAS RN: 890897-09-3
M. Wt: 333.37
InChI Key: PEXBMZIZOAYZNO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as DPP4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme that plays a key role in glucose metabolism. The synthesis of this compound, its mechanism of action, and its potential applications in scientific research have been extensively studied.

Mechanism of Action

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine works by binding to the active site of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, inhibiting its enzymatic activity. This inhibition leads to an increase in the levels of incretin hormones, which play a key role in the regulation of glucose metabolism. By inhibiting N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, this compound has been shown to improve glucose tolerance, increase insulin secretion, and reduce inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a key role in the regulation of glucose metabolism. Additionally, it has been shown to improve glucose tolerance, increase insulin secretion, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The use of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments has several advantages and limitations. One advantage is its potency as a N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibitor, which allows for the study of the role of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in various physiological processes. Additionally, its specificity for N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine makes it a useful tool for investigating the effects of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibition on glucose metabolism. However, one limitation is its potential for off-target effects, which may lead to unintended consequences in experimental systems.

Future Directions

There are several potential future directions for the use of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in scientific research. One direction is the investigation of its effects on other physiological processes beyond glucose metabolism, such as inflammation and cardiovascular disease. Additionally, its potential therapeutic benefits in the treatment of diabetes and other metabolic disorders should be further explored. Finally, the development of more potent and specific N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibitors based on the structure of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine should be pursued.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the reaction of 4-fluoroaniline with 2,4-dimethylphenyl isocyanate, followed by cyclization with guanidine carbonate. The resulting compound is then subjected to further purification steps to obtain the final product. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promise as a tool for scientific research. It has been identified as a potent inhibitor of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, an enzyme that is involved in the regulation of glucose metabolism. This compound has been used in studies to investigate the role of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in various physiological processes, including insulin secretion, glucose homeostasis, and inflammation. Additionally, it has been used to study the potential therapeutic benefits of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibition in the treatment of diabetes, obesity, and cardiovascular disease.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5/c1-12-3-8-17(13(2)9-12)24-18-16-10-23-25(19(16)22-11-21-18)15-6-4-14(20)5-7-15/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXBMZIZOAYZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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